Chromate(1-), bis(2-((1-(2-ethylphenyl)-4,5-dihydro-3-methyl-5-(oxo-kappaO)-1H-pyrazol-4-yl)azo-kappaN1)benzoato(2-)-kappaO)-, hydrogen

Beschreibung

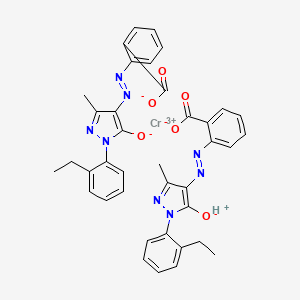

This chromium-based coordination complex features a central Cr³⁺ ion coordinated to two bidentate ligands derived from 2-((1-(2-ethylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate. The ligands exhibit azo (N=N) and keto (C=O) groups, enabling π-conjugation and redox activity. The hydrogen counterion balances the overall charge (1-) . Its molecular formula is C₃₆H₃₂CrN₈O₆, with a molecular weight of 763.74 g/mol (calculated from and analogous structures in ).

Eigenschaften

CAS-Nummer |

71598-32-8 |

|---|---|

Molekularformel |

C38H32CrN8O6.H C38H33CrN8O6 |

Molekulargewicht |

749.7 g/mol |

IUPAC-Name |

chromium(3+);2-[[1-(2-ethylphenyl)-3-methyl-5-oxidopyrazol-4-yl]diazenyl]benzoate;hydron |

InChI |

InChI=1S/2C19H18N4O3.Cr/c2*1-3-13-8-4-7-11-16(13)23-18(24)17(12(2)22-23)21-20-15-10-6-5-9-14(15)19(25)26;/h2*4-11,24H,3H2,1-2H3,(H,25,26);/q;;+3/p-3 |

InChI-Schlüssel |

IHKIIKSEYVZYBD-UHFFFAOYSA-K |

Kanonische SMILES |

[H+].CCC1=CC=CC=C1N2C(=C(C(=N2)C)N=NC3=CC=CC=C3C(=O)[O-])[O-].CCC1=CC=CC=C1N2C(=C(C(=N2)C)N=NC3=CC=CC=C3C(=O)[O-])[O-].[Cr+3] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of hydrogen bis[2-[[1-(2-ethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]azo]benzoato(2-)]chromate(1-) typically involves the following steps:

Formation of the Azo Compound: The initial step involves the synthesis of the azo compound by diazotization of 1-(2-ethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-amine followed by coupling with benzoic acid.

Chromate Coordination: The azo compound is then reacted with a chromium(III) salt under controlled conditions to form the chromate complex.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions such as temperature, pH, and reactant concentrations. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Hydrogen bis[2-[[1-(2-ethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]azo]benzoato(2-)]chromate(1-) undergoes various chemical reactions, including:

Oxidation: The chromate core can participate in oxidation reactions, where it acts as an oxidizing agent.

Reduction: The compound can be reduced under specific conditions, leading to the formation of lower oxidation state chromium complexes.

Substitution: The azo and benzoate ligands can undergo substitution reactions with other nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

Substitution: Reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state chromium compounds, while reduction may produce chromium(II) complexes.

Wissenschaftliche Forschungsanwendungen

Hydrogen bis[2-[[1-(2-ethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]azo]benzoato(2-)]chromate(1-) has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of dyes and pigments due to its vibrant color.

Wirkmechanismus

The mechanism of action of hydrogen bis[2-[[1-(2-ethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]azo]benzoato(2-)]chromate(1-) involves its interaction with molecular targets such as enzymes and cellular receptors. The chromate core can participate in redox reactions, altering the oxidation state of target molecules and affecting their biological activity. The azo and benzoate ligands may also interact with specific proteins, modulating their function and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Substituents on the Aromatic Rings

- 2-Ethylphenyl vs. 3-Chlorophenyl :

Replacement of the 2-ethylphenyl group (in the target compound) with a 3-chlorophenyl group () introduces electronegative Cl, enhancing oxidative stability and altering ligand field effects. The chloro-substituted analog (CAS 85959-80-4) has a higher molecular weight (951.73 g/mol) due to Cl and additional sulfonamide groups . - This modification improves solubility in polar solvents compared to the target compound’s ethyl-substituted derivative .

Counterion Variations

- Hydrogen vs. Sodium :

The sodium salt (CAS 41741-86-0, ) replaces the hydrogen counterion, enhancing water solubility and ionic conductivity. Sodium salts are often preferred in industrial applications for ease of handling .

Physicochemical Properties

| Property | Target Compound | 3-Chlorophenyl Analog (CAS 85959-80-4) | Sodium Salt (CAS 41741-86-0) |

|---|---|---|---|

| Molecular Formula | C₃₆H₃₂CrN₈O₆ | 2[C₁₈H₁₆N₅O₅SCl]·Cr | C₃₄H₂₈CrN₈O₆Na |

| Molecular Weight (g/mol) | 763.74 | 951.73 | 747.68 |

| Key Functional Groups | Ethylphenyl, benzoate | Chlorophenyl, sulfonamide | Phenyl, sodium counterion |

| Solubility | Low (nonpolar solvents) | Moderate (polar aprotic solvents) | High (aqueous solutions) |

Research Findings and Data

Spectroscopic Characterization

- IR Spectroscopy : Stretching frequencies for N=N (~1600 cm⁻¹) and C=O (~1700 cm⁻¹) confirm ligand coordination (analogous to ) .

- NMR : Proton environments for ethyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) align with structural analogs () .

Crystallographic Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.